molecular formula C10H13NO B12762302 2-Phenylbutyramide, (+)- CAS No. 13490-76-1

2-Phenylbutyramide, (+)-

Cat. No.: B12762302
CAS No.: 13490-76-1
M. Wt: 163.22 g/mol
InChI Key: UNFGQCCHVMMMRF-VIFPVBQESA-N
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Description

2-Phenylbutyramide, (+)- is a chiral compound belonging to the class of acetamides. It is characterized by the presence of a phenyl group attached to the butyramide structure. This compound is known for its pharmacological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylbutyramide, (+)- can be synthesized through several methods. One common method involves the reaction of 2-phenylbutyric acid with ammonia or an amine under appropriate conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of 2-Phenylbutyramide, (+)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylbutyramide, (+)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Phenylbutyramide, (+)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylbutyramide, (+)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Phenylbutyramide, (+)- can be compared with other similar compounds, such as:

Uniqueness: 2-Phenylbutyramide, (+)- is unique due to its specific chiral configuration and the resulting pharmacological activities. Its distinct molecular structure allows for unique interactions with biological targets, making it valuable in various research and industrial applications .

Properties

CAS No.

13490-76-1

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(2S)-2-phenylbutanamide

InChI

InChI=1S/C10H13NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,11,12)/t9-/m0/s1

InChI Key

UNFGQCCHVMMMRF-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)C(=O)N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N

Origin of Product

United States

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